4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Furyl Intermediate: The initial step involves the synthesis of the 2-furyl intermediate through a series of reactions, including halogenation and substitution reactions.
Introduction of the Chloromethyl Group: The 2-furyl intermediate is then reacted with chloromethyl phenol to introduce the chloromethyl group.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction.
Final Coupling and Sulfide Formation: The final step involves coupling the triazole intermediate with the appropriate amine and introducing the hydrosulfide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chloromethyl group, leading to the formation of various reduced intermediates.
Substitution: The compound can undergo substitution reactions, particularly at the chloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may have potential applications as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical research.
Medicine
In medicine, this compound may have potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Its unique structure may allow it to interact with specific molecular targets, making it useful in drug discovery and development.
Industry
In industry, this compound may have potential applications as a specialty chemical or as a precursor for the synthesis of industrially important compounds. Its unique structure may allow it to be used in various industrial processes, making it a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Specific Receptors: The compound may bind to specific receptors or enzymes, leading to modulation of their activity.
Inhibition of Enzymatic Activity: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes.
Modulation of Signaling Pathways: The compound may modulate specific signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-[((E)-1-{5-[(2-BROMO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-[((E)-1-{5-[(2-FLUORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the chloromethyl group, the triazole ring, and the hydrosulfide group provides unique chemical properties that can be exploited in various fields.
Properties
Molecular Formula |
C16H15ClN4O2S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-[(E)-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-4-3-5-14(17)15(10)22-9-13-7-6-12(23-13)8-18-21-11(2)19-20-16(21)24/h3-8H,9H2,1-2H3,(H,20,24)/b18-8+ |
InChI Key |
RKXQADXUANEKRP-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C |
Origin of Product |
United States |
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